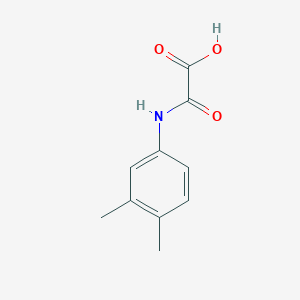
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid
説明
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, also known as DMPA, is a synthetic, organic compound that has been widely used in scientific research applications. It is a derivative of acetic acid, with a phenyl substituent at the 2-position and an amino group at the 3,4-position. DMPA has been used in numerous laboratory experiments due to its strong acidity, low toxicity, and ability to form stable complexes with metal ions. In
科学的研究の応用
Structural Characterization and Biological Potential
Structural and Medicinal Properties of Oxamic Acid
2-amino-2-oxoacetic acid, also known as oxamic acid, exhibits significant anticancer activity against nasopharyngeal carcinoma cells and potential as a drug for type 2 diabetes. Its structure, characterized by X-ray powder diffraction and various spectroscopic techniques, plays a crucial role in its biological effects, primarily through hydrogen bonds in its crystal packing. The compound has been identified as an important building block in supramolecular architectures, highlighting its versatility and potential in drug design (Delgado et al., 2019).
Pharmaceutical Synthesis and Modifications
Novel Quinoline Derivatives Synthesis Using Pfitzinger Reaction
The synthesis of novel quinoline derivatives and related heterocycles involves the use of 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid derivatives. The Pfitzinger reaction is central to these syntheses, leading to a variety of compounds with potential pharmacological applications. This study presents a robust methodological approach, offering insights into the versatility of this compound in generating pharmacologically relevant structures (Gok et al., 2014).
Molecular and Structural Analysis
Spectroscopic Characterization of Mefenamic Acid Polymorphs
Mefenamic acid, closely related to 2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid, undergoes polymorphism, leading to different molecular forms with distinct physical properties. Spectroscopic (IR, Raman, solid-state NMR) and quantum chemistry calculations provide detailed insights into the structural and morphological characteristics of these polymorphs. This research enhances the understanding of molecular variations and their implications in pharmaceutical sciences (Cunha et al., 2014).
Crystal Structure and Antimicrobial Activity
Phenylorganotin Derivatives with Antimycobacterial Properties
The crystal structures and spectroscopic properties of phenylorganotin derivatives of 2-[(2,6-dimethylphenyl)amino]benzoic acid have been extensively studied, revealing intricate molecular interactions and potential as antimycobacterial agents. The antimicrobial efficacy against Mycobacterium tuberculosis and the cytotoxicity in specific cell lines are notable findings, offering a pathway for novel therapeutic agents (Dokorou et al., 2004).
特性
IUPAC Name |
2-(3,4-dimethylanilino)-2-oxoacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-6-3-4-8(5-7(6)2)11-9(12)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFFOCUQQRAQOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3,4-Dimethylphenyl)amino)-2-oxoacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




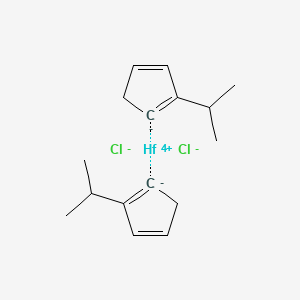
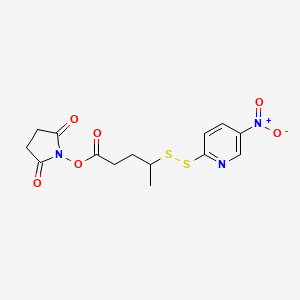
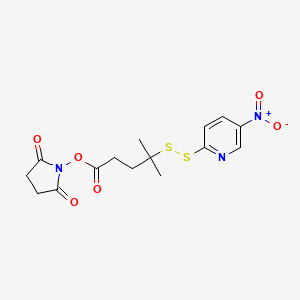

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)
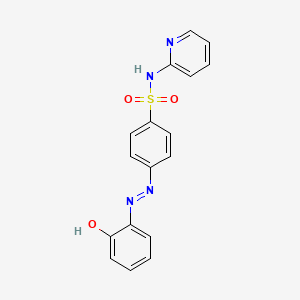
![tert-butyl N-[(1S,3R)-3-(hydroxymethyl)cyclopentyl]carbamate](/img/structure/B3149040.png)
![2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetic acid](/img/structure/B3149048.png)
![[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]acetic acid](/img/structure/B3149049.png)
![Methyl 1-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate](/img/structure/B3149056.png)
![Ethyl 1-[(3,5-dimethoxyphenyl)carbamothioyl]piperidine-4-carboxylate](/img/structure/B3149064.png)
![Benzeneacetic acid, 2-[(2,6-dichlorophenyl)nitrosoamino]-](/img/structure/B3149069.png)
